molecular formula C13H10N2OS B11998376 Benzothiazole, 5-methoxy-2-(2-pyridyl)- CAS No. 39876-33-0

Benzothiazole, 5-methoxy-2-(2-pyridyl)-

Cat. No.: B11998376
CAS No.: 39876-33-0
M. Wt: 242.30 g/mol
InChI Key: UFPJZRHJGSFLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole, 5-methoxy-2-(2-pyridyl)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiazole ring fused with a pyridine ring, with a methoxy group attached to the benzothiazole moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 5-methoxy-2-(2-pyridyl)- typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for Benzothiazole, 5-methoxy-2-(2-pyridyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzothiazole, 5-methoxy-2-(2-pyridyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzothiazole, 5-methoxy-2-(2-pyridyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, Benzothiazole, 5-methoxy-2-(2-pyridyl)- is investigated for its potential therapeutic applications. Its derivatives are being explored as potential drug candidates for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of corrosion inhibitors, dyes, and pigments. Its ability to form stable complexes with metals makes it valuable in materials science.

Mechanism of Action

The mechanism of action of Benzothiazole, 5-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The methoxy and pyridine groups play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)benzothiazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    5-Methoxybenzothiazole: Lacks the pyridine ring, which can influence its binding properties and applications.

    2-(2-Pyridyl)benzimidazole: Contains a benzimidazole ring instead of benzothiazole, leading to different chemical and biological properties.

Uniqueness

Benzothiazole, 5-methoxy-2-(2-pyridyl)- is unique due to the presence of both the methoxy and pyridine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across various fields, making it a compound of significant interest.

Properties

CAS No.

39876-33-0

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

5-methoxy-2-pyridin-2-yl-1,3-benzothiazole

InChI

InChI=1S/C13H10N2OS/c1-16-9-5-6-12-11(8-9)15-13(17-12)10-4-2-3-7-14-10/h2-8H,1H3

InChI Key

UFPJZRHJGSFLKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.